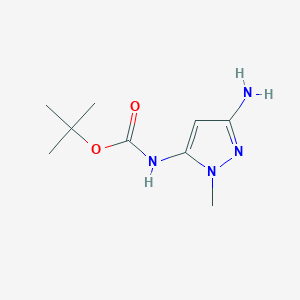![molecular formula C7H6F3N3O B6230013 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4-OL CAS No. 1196153-16-8](/img/no-structure.png)
2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is a type of nitrogen-containing heterocycle . These types of compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of this compound and similar derivatives involves various techniques . For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various steps . For example, the reaction was carried out in a mixed solution of trifluoroacetic acid and DCM (1:1, v/v) at room temperature for 4 hours, and amino deprotection occurred to yield an intermediate . Finally, two types of products were obtained from the intermediate via two reaction approaches .Orientations Futures
The future directions for this compound could involve further exploration of its potential applications. For instance, there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Therefore, this compound and its derivatives could be further investigated for their potential antibacterial properties.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the condensation of 3,5-diamino-1,2,4-triazole with 2,2,2-trifluoroacetaldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "3,5-diamino-1,2,4-triazole", "2,2,2-trifluoroacetaldehyde", "Sodium acetate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 3,5-diamino-1,2,4-triazole with 2,2,2-trifluoroacetaldehyde in the presence of sodium acetate and acetic acid to form 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine.", "Step 2: Cyclization of the intermediate product with hydrogen peroxide in the presence of acetic acid to form 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one." ] } | |
Numéro CAS |
1196153-16-8 |
Formule moléculaire |
C7H6F3N3O |
Poids moléculaire |
205.14 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h3H,1-2H2,(H,11,14) |
Clé InChI |
KTLKJEDERSICIL-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=CC(=N2)C(F)(F)F)C(=O)N1 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



